![molecular formula C23H18BrClN4O5 B10958367 N-[6-bromo-2-(2-chloro-5-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-2-ethoxybenzamide](/img/structure/B10958367.png)
N-[6-bromo-2-(2-chloro-5-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-2-ethoxybenzamide
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Overview
Description
N-[6-BROMO-2-(2-CHLORO-5-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-ETHOXYBENZAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-BROMO-2-(2-CHLORO-5-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-ETHOXYBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of Substituents: The bromine, chlorine, and nitro groups are introduced through electrophilic aromatic substitution reactions using reagents such as bromine, chlorine gas, and nitric acid, respectively.
Ethoxybenzamide Formation: The ethoxy group is introduced via nucleophilic substitution reactions, often using ethyl iodide or ethyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-BROMO-2-(2-CHLORO-5-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-ETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming aldehydes or carboxylic acids.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products
Reduction: Formation of amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
N-[6-BROMO-2-(2-CHLORO-5-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-ETHOXYBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[6-BROMO-2-(2-CHLORO-5-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-ETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[6-BROMO-2-(2-CHLORO-5-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-METHOXYBENZAMIDE
- N-[6-BROMO-2-(2-CHLORO-5-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-PROPOXYBENZAMIDE
Uniqueness
N-[6-BROMO-2-(2-CHLORO-5-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-ETHOXYBENZAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, leading to unique biological effects.
Properties
Molecular Formula |
C23H18BrClN4O5 |
---|---|
Molecular Weight |
545.8 g/mol |
IUPAC Name |
N-[6-bromo-2-(2-chloro-5-nitrophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-2-ethoxybenzamide |
InChI |
InChI=1S/C23H18BrClN4O5/c1-2-34-20-6-4-3-5-15(20)22(30)27-28-21(16-12-14(29(32)33)8-9-18(16)25)26-19-10-7-13(24)11-17(19)23(28)31/h3-12,21,26H,2H2,1H3,(H,27,30) |
InChI Key |
RGSYOFCCZQPDOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NN2C(NC3=C(C2=O)C=C(C=C3)Br)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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